molecular formula C11H17N B1352911 N-(2-methylbenzyl)propan-1-amine CAS No. 807343-02-8

N-(2-methylbenzyl)propan-1-amine

Cat. No.: B1352911
CAS No.: 807343-02-8
M. Wt: 163.26 g/mol
InChI Key: FTQVVVUFLSQTNK-UHFFFAOYSA-N
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Description

N-(2-Methylbenzyl)propan-1-amine is an organic compound belonging to the class of amines It features a benzyl group substituted with a methyl group at the ortho position and a propan-1-amine chain

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs large-scale reductive amination due to its efficiency and high yield. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(2-Methylbenzyl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

    N-Benzylpropan-1-amine: Lacks the methyl group at the ortho position, resulting in different steric and electronic properties.

    N-(2-Methylphenyl)ethan-1-amine: Has a shorter carbon chain, affecting its reactivity and interaction with molecular targets.

    N-(2-Methylbenzyl)butan-1-amine: Features a longer carbon chain, which can influence its solubility and biological activity.

Uniqueness: N-(2-Methylbenzyl)propan-1-amine is unique due to the presence of the methyl group at the ortho position, which can enhance its steric hindrance and electronic effects. This structural feature can influence its reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-8-12-9-11-7-5-4-6-10(11)2/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQVVVUFLSQTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406009
Record name (2-Methylbenzyl)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807343-02-8
Record name (2-Methylbenzyl)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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